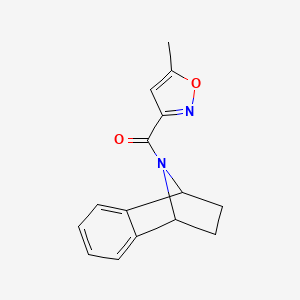

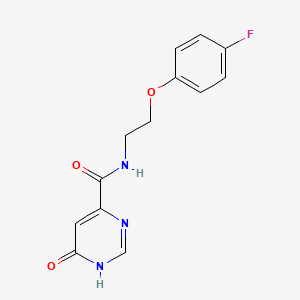

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” has been reported in the literature. For example, a series of coumarin substituted triazolo-thiadiazine derivatives were synthesized using 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins . The intermediate formed was further reacted with substituted 3-(2-bromo acetyl) coumarins under simple reaction conditions to form the title products in good to excellent yields .Scientific Research Applications

Synthesis and Anticancer Evaluation

A study on the synthesis of compounds related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone revealed the preparation of a series of derivatives that were evaluated for their anticancer properties. The compounds were synthesized through reactions with various nucleophiles, leading to the creation of hydroxy pyrazole and hydroxy oxazole derivatives, among others. Some of these compounds showed promising anticancer activities, highlighting the potential of this chemical framework in the development of new anticancer agents (Gouhar & Raafat, 2015).

Bioactivation Pathway Elucidation

Research on isoxazole rings, which are structurally related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, has unveiled a novel bioactivation pathway involving the formation of a glutathione adduct of a cyanoacrolein derivative following isoxazole ring opening. This study provides insights into the metabolic pathways of isoxazole-containing compounds and their potential interactions with biological systems, contributing to the understanding of their pharmacological and toxicological profiles (Yu et al., 2011).

Anti-inflammatory Activity and Molecular Property Prediction

The environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which share a core structure with (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, was achieved using vinylogous Henry nitroaldol adducts. These compounds were then assessed for their molecular properties, drug-likeness, and anti-inflammatory activity, showcasing the potential therapeutic applications of this chemical scaffold (Rajanarendar et al., 2015).

properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-8-12(16-19-9)15(18)17-13-6-7-14(17)11-5-3-2-4-10(11)13/h2-5,8,13-14H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOOOPHDVOUGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)